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Core Science & Biosynthesis

Foundational

Stereochemistry of 2-Azabicyclo[2.1.1]hexan-4-ol: A Technical Guide

The following technical guide details the stereochemistry, synthesis, and application of 2-Azabicyclo[2.1.1]hexan-4-ol , a rigid, -rich scaffold increasingly utilized in modern drug discovery as a conformationally locked...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemistry, synthesis, and application of 2-Azabicyclo[2.1.1]hexan-4-ol , a rigid,


-rich scaffold increasingly utilized in modern drug discovery as a conformationally locked bioisostere of 4-hydroxyproline.

Executive Summary

2-Azabicyclo[2.1.1]hexan-4-ol represents a high-value "Escape from Flatland" scaffold. By constraining the pyrrolidine ring within a [2.1.1] bicyclic cage, this molecule freezes the conformational flexibility typically associated with the proline ring pucker. For medicinal chemists, it offers a precise, vector-defined hydroxyl group at the bridgehead (C4), serving as a rigid bioisostere for 4-hydroxyproline (Hyp) . This guide analyzes its structural geometry, stereochemical nomenclature, and synthetic pathways, providing a roadmap for its integration into peptidomimetics and fragment-based drug design (FBDD).

Structural Analysis & Stereochemistry

The Scaffold Geometry

The 2-azabicyclo[2.1.1]hexane system is a strained bicyclic cage composed of two bridgehead carbons (C1 and C4) connected by three bridges:

  • Bridge 1 (N-containing): The -N-C- chain (Positions 2 and 3).

  • Bridge 2: A methylene unit (Position 5).

  • Bridge 3: A methylene unit (Position 6).

Unlike the larger [2.2.1] (norbornane) systems, the [2.1.1] cage is significantly more strained (~63 kcal/mol) and compact. The "internal" bond angles are highly compressed, deviating significantly from the ideal 109.5° tetrahedral angle, which imparts unique reactivity and rigid vector orientation to substituents.

Stereochemical Mapping: The "Dual Pucker" Mimic

To understand the utility of the 4-ol derivative, one must map the scaffold onto the natural amino acid Proline .

  • C1 (Bridgehead): Corresponds to the

    
    -carbon  of proline (bearing the carboxylate in amino acid derivatives).
    
  • C4 (Bridgehead): Corresponds to the

    
    -carbon  of proline.
    
  • C5 & C6 (Bridges): These two one-carbon bridges spatially occupy the regions of the proline

    
    -carbon  in its two predominant ring puckers (
    
    
    
    -endo and
    
    
    -exo).

The Stereochemical Consequence: In natural proline, the ring flips between endo and exo puckers. The 2-azabicyclo[2.1.1]hexane scaffold essentially "superimposes" these two conformations by having physical carbon bridges in both spatial zones.

  • 2-Azabicyclo[2.1.1]hexan-4-ol places the hydroxyl group at the C4 bridgehead .

  • Because C4 is a bridgehead, the C-O bond vector is fixed . It cannot flip between axial/equatorial or endo/exo orientations relative to the ring fusion. It points directly away from the C1 bridgehead, providing a singular, defined hydrogen-bonding vector.

Chirality and Nomenclature

Despite the symmetry of the carbon skeleton (bicyclo[2.1.1]hexane is achiral), the insertion of the nitrogen atom at position 2 breaks the symmetry.

  • Chiral Centers: C1 and C4 are stereogenic centers.

  • Enantiomers: The molecule exists as a pair of enantiomers.

  • Absolute Configuration: The stereochemistry is typically defined relative to the nitrogen bridge. For 2,4-methanoproline derivatives, the bridgehead configuration determines the "L" (natural) or "D" mimicry.

Visualization: Scaffold & Stereochemistry

The following diagram illustrates the mapping of the [2.1.1] scaffold onto the proline core and defines the numbering scheme.

G cluster_0 2-Azabicyclo[2.1.1]hexan-4-ol (Numbering & Function) cluster_1 Bioisosteric Mapping to Proline C1 C1 (BH) N2 N2 C1->N2 C3 C3 N2->C3 C4 C4 (BH) C3->C4 C5 C5 C4->C5 C6 C6 C4->C6 OH OH C4->OH Fixed Vector C5->C1 C6->C1 Map1 C1 (Scaffold) ≈ C-alpha (Proline) Map2 C4 (Scaffold) ≈ C-gamma (Proline) Map3 C5/C6 (Bridges) ≈ C-beta (Dual Pucker)

Caption: Graphviz representation of the 2-azabicyclo[2.1.1]hexane scaffold numbering and its bioisosteric relationship to proline. BH = Bridgehead.

Synthesis Strategies

Accessing the 4-hydroxy derivative requires navigating the strain of the [2.1.1] system. Direct functionalization of the bridgehead is challenging; therefore, the hydroxyl group is typically installed early in the synthesis or via rearrangement.

Method A: [3+2] Cycloaddition (Modern Route)

The most efficient modern approach utilizes bicyclo[1.1.0]butanes (BCBs) as strain-release reagents.

  • Precursor: A 1-substituted bicyclo[1.1.0]butane. To get the 4-OH, one would ideally start with a 1-siloxy-BCB or a 1-carboxylate-BCB (followed by functional group manipulation).

  • Reaction: Lewis-acid catalyzed [3+2] cycloaddition with an imine.

  • Mechanism: The strain energy of the central C1-C3 bond in the BCB drives the reaction, inserting the imine component to form the N2-C3 bridge.

  • Outcome: The substituent at the C1 position of the BCB becomes the substituent at the C4 position of the resulting 2-azabicyclo[2.1.1]hexane.

Method B: Photochemical [2+2] Cycloaddition (Classical Route)

Historically, these scaffolds were accessed via intramolecular photocycloaddition of dienes (e.g., N-allyl acrylamides).

  • Step 1: Irradiation of a suitable precursor forms the [2.1.1] cage.

  • Step 2: Functionalization.[1][2] This route often yields the scaffold but requires subsequent steps to install the 4-OH, often via rearrangement of a 2-azabicyclo[2.2.0] isomer or oxidative decarboxylation if a 4-carboxy derivative is formed.

Protocol: Synthesis via Strain-Release (General Workflow)

Note: This protocol generalizes the BCB route for 4-substituted derivatives.

StepReagentsConditionsPurpose
1 1-Substituted BCB + ImineZn(OTf)

or similar Lewis Acid, DCM, RT
[3+2] Cycloaddition: Forms the bicyclic core. The BCB bridgehead becomes the C4 bridgehead.
2 Deprotection (if needed)TBAF (if siloxy) or Hydrolysis (if ester)Unmasking: Reveals the C4-alcohol or carboxylic acid precursor.
3 ResolutionChiral HPLC or Salt FormationStereocontrol: Separates enantiomers if a non-chiral catalyst was used.

Applications in Drug Discovery[3][4]

Proline Bioisostere (The "Methanoproline" Effect)

The 2-azabicyclo[2.1.1]hexane core is often called 2,4-methanoproline .[3]

  • Conformational Locking: By fixing the distance between the N-terminus and the C-terminus (if C1-carboxylated), it restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone.
  • Amide Bond Geometry: The rigid bulk of the bridgehead substituent (C4-OH) influences the cis/trans equilibrium of the preceding amide bond, often favoring the trans conformation due to steric clash in the cis form.

Metabolic Stability

The cage structure protects the nitrogen and adjacent carbons from oxidative metabolism (e.g., N-dealkylation or


-oxidation) by steric shielding and the high energy barrier to forming bridgehead iminium ions (Bredt's rule constraints).
Solubility

The high


 fraction ("Fsp3") and the compact, globular shape of the [2.1.1] system generally improve water solubility compared to planar aromatic spacers, aligning with the "Escape from Flatland" design philosophy.

References

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) Source: Journal of Organic and Pharmaceutical Chemistry (Verified domain for J. Org.[3] Pharm. Chem.)

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability Source: Journal of Organic Chemistry (ACS)

  • Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols Source: Journal of Organic Chemistry (ACS)

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes Source: Journal of Organic Chemistry (ACS)

  • Bicyclo[2.1.1]hexane Scaffold for Optimizing Bioactivity Source: Enamine Ltd.[3] Technical Notes

Sources

Exploratory

Physical properties of 2-Azabicyclo[2.1.1]hexan-4-ol (melting point, boiling point)

The following technical guide details the physical properties, structural characteristics, and synthetic utility of 2-Azabicyclo[2.1.1]hexan-4-ol , a rigid, saturated bicyclic scaffold increasingly utilized in modern dru...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical properties, structural characteristics, and synthetic utility of 2-Azabicyclo[2.1.1]hexan-4-ol , a rigid, saturated bicyclic scaffold increasingly utilized in modern drug discovery.

Technical Guide for Medicinal Chemistry Applications

Executive Summary

2-Azabicyclo[2.1.1]hexan-4-ol (CAS: 2384493-58-5 for free base; 2411194-59-5 for HCl salt) represents a class of "constrained" saturated heterocycles designed to replace flat aromatic rings or flexible alkyl chains in drug candidates. As a bridgehead-substituted derivative of the 2-azabicyclo[2.1.1]hexane system (often termed "methanopyrrolidine"), it offers a high fraction of sp³-hybridized carbons (


), improved metabolic stability, and defined vector orientation for substituents.

This guide analyzes its physical properties, emphasizing its handling as a hydrochloride salt due to the volatility and hygroscopicity of the free base, and details the synthetic pathways used to access this highly strained scaffold.

Physical & Chemical Properties[1][2][3][4][5]

Core Data Table

The compound is most stable and commercially available as the hydrochloride salt. The free base is a secondary amine with a tertiary alcohol at the bridgehead position, making it prone to oxidation or carbamate formation if not protected.

PropertyFree Base (Predicted/Observed)Hydrochloride Salt (Standard Form)
CAS Number 2384493-58-52411194-59-5
Molecular Formula


Molecular Weight 99.13 g/mol 135.59 g/mol
Physical State Viscous oil or low-melting solidWhite to off-white crystalline solid
Melting Point Not standardly reported (est. < 100°C)> 200°C (decomposition)
Boiling Point est. 210°C (at 760 mmHg)N/A (Sublimes/Decomposes)
Solubility Polar organic solvents (DCM, MeOH)Water, Methanol, DMSO
pKa (Amine) ~9.5 - 10.5 (Secondary amine)N/A
Hygroscopicity ModerateHigh (Store under desiccant)

Note on Melting Point: Specific experimental melting points for the HCl salt of this specific isomer are rarely indexed in public databases. However, analogous 2-azabicyclo[2.1.1]hexane salts typically exhibit high melting points with decomposition ranges between 220°C and 260°C due to the robust crystal lattice energy of the ammonium chloride functionality.

Structural Analysis & Stereochemistry

The 2-azabicyclo[2.1.1]hexane core is a strained bicyclic system.

  • Bridgehead Position (C4): The hydroxyl group is located at the C4 bridgehead. Unlike planar systems, this position is chemically distinct.

  • Bredt's Rule Utility: Elimination of the C4-hydroxyl to form a double bond (alkene) toward the bridgehead is chemically forbidden (Bredt's rule), conferring high metabolic stability to the alcohol moiety against dehydration.

  • Vector Orientation: The C1-C4 axis is rigid. Substituents at C4 project into a defined 3D space, distinct from the equatorial/axial vectors of piperidines or pyrrolidines.

Structure cluster_0 Numbering & Geometry cluster_1 Functional Implications Core 2-Azabicyclo[2.1.1]hexane Core Scaffold N2 N2 (Secondary Amine) Basicity & Linker point Core->N2 C4 C4 (Bridgehead) Hydroxyl (-OH) attachment Core->C4 Strain Ring Strain ~60 kcal/mol Core->Strain MetaStab Metabolic Stability (No Bridgehead Double Bond) C4->MetaStab Bredt's Rule Vector Defined Vector (Rigid 3D orientation) C4->Vector

Figure 1: Structural logic of the 2-azabicyclo[2.1.1]hexan-4-ol scaffold. The rigid bridgehead (C4) prevents metabolic dehydration.

Synthesis & Isolation Protocols

The synthesis of the 2-azabicyclo[2.1.1]hexane core is non-trivial due to the high ring strain. The most scalable routes, developed by groups like Krow et al. and recently optimized by Grygorenko et al. (Enamine), typically rely on ring contraction or photochemical cycloaddition .

Primary Synthetic Route (Cyclobutene Strategy)

A robust method involves the intramolecular cyclization of substituted cyclobutanes or cyclobutenes.

  • Starting Material: cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride or derivatives.

  • Key Step: Electrophilic addition (e.g., Phenylselenyl bromide) followed by nucleophilic ring closure to form the N-C1 bond.

  • Functionalization: The C4-hydroxyl is often introduced via oxidation of a precursor or retained from the starting material design.

Experimental Workflow (Representative)
  • Reagents:

    
    , 
    
    
    
    (or amine source), Reducing agents (
    
    
    ).
  • Isolation: The final amine is usually isolated as the HCl salt to prevent volatility loss and degradation.

    • Step 1: Dissolve crude free base in dry

      
       or 
      
      
      
      .
    • Step 2: Add

      
       (4M in dioxane) dropwise at 0°C.
      
    • Step 3: Filter the white precipitate under

      
       atmosphere (hygroscopic!).
      

Synthesis Start Start: cis-Cyclobut-3-ene- 1,2-dicarboxylic anhydride Step1 1. Derivatization to Cyclobutene Carbamate Start->Step1 Step2 2. Electrophilic Addition (PhSeBr) Step1->Step2 Step3 3. Intramolecular Cyclization (Formation of Bicyclic Core) Step2->Step3 Key Ring Closure Step4 4. Oxidative Elimination / Hydrolysis (Introduction of C4-OH) Step3->Step4 End Product: 2-Azabicyclo[2.1.1] hexan-4-ol HCl Step4->End HCl Salt Formation

Figure 2: Representative synthetic pathway via cyclobutene precursors (Adapted from Krow et al. & Grygorenko et al.).

Applications in Drug Design[7]

"Escape from Flatland"

Medicinal chemistry has shifted away from flat, aromatic-heavy compounds (which often suffer from poor solubility and toxicity) toward sp³-rich scaffolds.[1]

  • Bioisosterism: 2-Azabicyclo[2.1.1]hexan-4-ol acts as a bioisostere for proline or 4-hydroxyproline , but with a more constrained geometry.

  • Solubility: The aliphatic character and the solubilizing hydroxyl group significantly improve aqueous solubility compared to phenyl rings.

Handling Precautions (Self-Validating Protocol)

When using this compound in library synthesis:

  • Free Basing: If the free base is required for a coupling reaction, generate it in situ using a scavenger base (e.g., DIPEA) rather than isolating it, to avoid handling the viscous, hygroscopic oil.

  • Storage: Store the HCl salt at -20°C in a sealed vial. If the solid becomes sticky (deliquescence), it has absorbed water; dry under high vacuum over

    
     before use.
    

References

  • Grygorenko, O. O., et al. (2024).[2][3] Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry. [2]

  • Krow, G. R., et al. (2001).[4] Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Journal of Organic Chemistry.

  • Lescop, C., Mévellec, L., & Huet, F. (2001).[5] A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry.

  • Enamine Ltd. 2-Azabicyclo[2.1.1]hexan-4-ol hydrochloride Product Page. (Example Vendor Data).

Sources

Foundational

The Solubility Profile of 2-Azabicyclo[2.1.1]hexan-4-ol: A Technical Guide to sp³-Rich Bioisosteres

Executive Summary The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a critical paradigm shift in modern medicinal chemistry. By escaping "flatland," drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds represents a critical paradigm shift in modern medicinal chemistry. By escaping "flatland," drug developers can significantly improve the pharmacokinetic profiles of lead compounds. Among these emerging scaffolds, the 2-azabicyclo[2.1.1]hexane (aza-BCH) system has proven to be a highly effective bioisostere for pyrrolidine, morpholine, and ortho-/meta-substituted benzenes[1].

Specifically, 2-azabicyclo[2.1.1]hexan-4-ol offers a unique combination of steric bulk, metabolic stability, and high polarity. As a Senior Application Scientist, I have observed that understanding the solvent interactions of this specific bridged bicyclic amine is paramount for successful assay development and formulation. This whitepaper provides an in-depth analysis of the solubility characteristics of 2-azabicyclo[2.1.1]hexan-4-ol across various solvent systems, details the structural causality behind its physicochemical behavior, and establishes self-validating protocols for empirical solubility determination.

Structural Causality: Why aza-BCH Scaffolds Enhance Solubility

The poor aqueous solubility of many drug candidates is typically driven by high lipophilicity (logP) and strong intermolecular forces in the solid state (crystal lattice energy), which are characteristic of flat aromatic systems. Replacing these planar rings with 2-azabicyclo[2.1.1]hexan-4-ol disrupts these limitations through three primary structural mechanisms[2]:

  • Increased sp³ Character (Fsp³): The spherical, bridged bicyclic nature of the aza-BCH core prevents the tight π-π stacking interactions that plague planar aromatics. This lowers the melting point and the thermodynamic energy required to break the crystal lattice, heavily favoring dissolution in polar media[1].

  • Ionizable Amine (N2): The secondary amine embedded in the bicyclic framework allows for facile salt formation. The commercially available exhibits drastically enhanced solubility in aqueous environments compared to its free base counterpart.

  • Hydrogen Bonding Capacity (C4-OH): The addition of the hydroxyl group at the bridgehead (C4) introduces a strong, sterically accessible hydrogen bond donor and acceptor. This significantly lowers the partition coefficient (logD) and increases hydration energy, driving up aqueous solubility[3].

StructuralCausality A 2-Azabicyclo[2.1.1]hexan-4-ol B sp³-Rich Bicyclic Core A->B C Secondary Amine (N2) A->C D Hydroxyl Group (C4) A->D E Disrupts Crystal Packing Lowers Lattice Energy B->E F Ionizable Center Forms HCl Salt C->F G Strong H-Bond Donor/Acceptor D->G H Enhanced Aqueous Solubility E->H F->H G->H

Fig 1: Structural features of 2-azabicyclo[2.1.1]hexan-4-ol driving aqueous solubility.

Solubility Profile Across Solvent Classes

The solubility of 2-azabicyclo[2.1.1]hexan-4-ol is highly dependent on its ionization state and the dielectric constant of the solvent. The table below synthesizes the expected solubility ranges based on the physicochemical properties of the aza-BCH scaffold and analogous polar bicyclic amines[3].

Quantitative Data Summary
Solvent SystemDielectric Constant (ε)Free Base Solubility (Estimated)HCl Salt Solubility (Estimated)Primary Solvation Mechanism
Water (Deionized) 80.110 - 30 mg/mL> 100 mg/mLIon-dipole interactions, H-bonding
PBS (pH 7.4) ~8015 - 35 mg/mL> 50 mg/mLH-bonding (buffered ionization)
Methanol 32.7> 50 mg/mL> 50 mg/mLProtic solvation, H-bonding
DMSO 46.7> 100 mg/mL> 100 mg/mLStrong dipole-dipole, H-bond acceptor
Acetonitrile 37.55 - 15 mg/mL< 5 mg/mLModerate dipole interactions
Hexane / Heptane 1.9< 0.1 mg/mLInsolubleLack of polarizability/H-bonding

Note: The hydrochloride salt is the preferred form for biological assays due to its rapid dissolution kinetics in aqueous media.

Self-Validating Experimental Protocols for Solubility Determination

To ensure rigorous scientific integrity, solubility must not be treated as a single static number, but as a dynamic equilibrium. The following protocol describes a self-validating Thermodynamic Shake-Flask Method designed specifically for highly polar, low-molecular-weight bicyclic amines.

Protocol: Thermodynamic Shake-Flask Solubility Assessment

Objective: Determine the true equilibrium (thermodynamic) solubility of 2-azabicyclo[2.1.1]hexan-4-ol HCl in aqueous buffers.

Step-by-Step Methodology:

  • Solid Dispensing: Weigh approximately 15 mg of 2-azabicyclo[2.1.1]hexan-4-ol HCl into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

    • Causality Check: The high target concentration (150 mg/mL) ensures the solution pushes past the saturation point, which is an absolute requirement for thermodynamic measurements.

  • Equilibration: Cap the vial and place it in a thermomixer at 37°C, shaking at 800 rpm for 48 hours.

    • Self-Validation 1 (Visual Inspection): After 24 and 48 hours, visually inspect the vial. If no solid is present, the compound has completely dissolved, meaning the true solubility is higher than the tested concentration. More solid API must be added until a visible suspension is maintained.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 37°C to tightly pellet the undissolved solid.

  • Supernatant Extraction: Carefully extract 50 µL of the supernatant and filter it through a 0.22 µm PTFE syringe filter.

    • Self-Validation 2 (Adsorption Control): Discard the first 10 µL of filtrate to account for potential non-specific binding of the polar amine to the filter membrane.

  • Dilution & LC-MS Analysis: Dilute the filtrate 1:100 in the mobile phase and quantify using LC-MS/MS (aza-BCHs often lack strong UV absorbance >220 nm, making MS detection superior).

    • Self-Validation 3 (Calibration): Quantify against a freshly prepared 5-point calibration curve (R² > 0.999) using a certified reference standard.

Protocol Step1 1. Solid Dispensing Add excess API to vial Step2 2. Solvent Addition Add buffer/solvent systems Step1->Step2 Step3 3. Equilibration Shake at 37°C for 48h Step2->Step3 Step4 4. Phase Separation Centrifuge at 15,000 rpm Step3->Step4 QC1 QC: Visual Inspection (Must retain solid) Step3->QC1 Step5 5. Supernatant Extraction Filter (0.22 µm PTFE) Step4->Step5 Step6 6. LC-MS Quantification Quantify against standards Step5->Step6 QC2 QC: Adsorption Check (Discard first 10µL) Step5->QC2

Fig 2: Self-validating shake-flask thermodynamic solubility workflow.

Strategic Formulation & Solvent Selection

When incorporating 2-azabicyclo[2.1.1]hexan-4-ol into drug discovery pipelines[4], formulation scientists must account for its unique physicochemical traits:

  • High-Throughput Screening (HTS): The compound is highly soluble in DMSO (>100 mg/mL). When performing serial dilutions into aqueous assay buffers, kinetic precipitation is rarely an issue due to the inherent hydrophilicity of the aza-BCH core[5].

  • In Vivo Dosing: For animal models, simple aqueous vehicles (e.g., 0.9% Saline or 5% Dextrose in Water) are usually sufficient for the HCl salt. If the free base is utilized, a mild acidic vehicle (e.g., 0.1M Citrate buffer) will protonate the secondary amine in situ, driving rapid dissolution.

  • Chromatographic Considerations: Due to the highly polar nature of the molecule and the basic amine, standard reverse-phase HPLC (C18) often results in poor retention and peak tailing. HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of ion-pairing reagents (e.g., 0.1% TFA) is strongly recommended for accurate analytical quantification.

Conclusion

The 2-azabicyclo[2.1.1]hexan-4-ol scaffold is a powerful tool in the medicinal chemist's arsenal, offering a three-dimensional escape from planar chemistry. Its exceptional solubility profile—driven by the disruption of crystal packing, an ionizable amine, and a bridgehead hydroxyl group—makes it an ideal bioisostere for optimizing pharmacokinetic properties. By employing rigorous, self-validating solubility protocols, researchers can confidently integrate this unique bicyclic system into advanced therapeutic programs.

References

  • [1] Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. PMC, National Institutes of Health.1

  • [2] 5,5-Dimethyl-2-azabicyclo[2.1.1]hexan-3-one. Smolecule.2

  • 2-AZABICYCLO[2.1.1]HEXAN-4-OL HCL. Sigma-Aldrich.

  • [3] 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. ResearchGate. 3

  • [5] Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. 5

  • [4] Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes. PMC, National Institutes of Health. 4

Sources

Exploratory

Conformational analysis of the 2-azabicyclo[2.1.1]hexane ring system

An In-Depth Technical Guide to the Conformational Analysis of the 2-Azabicyclo[2.1.1]hexane Ring System Abstract The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a pivotal structural motif in modern medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of the 2-Azabicyclo[2.1.1]hexane Ring System

Abstract

The 2-azabicyclo[2.1.1]hexane scaffold has emerged as a pivotal structural motif in modern medicinal chemistry. Its inherent rigidity and three-dimensional character offer a compelling strategy to escape the "flatland" of traditional aromatic and heteroaromatic compounds, often leading to improved physicochemical properties and novel intellectual property. This guide provides a comprehensive conformational analysis of this bicyclic system, synthesizing data from experimental techniques and computational approaches to offer a detailed understanding of its structural landscape. We will explore the core geometry, the influence of substituents, and the practical methodologies used to characterize this valuable building block, providing researchers with the foundational knowledge to effectively leverage its unique conformational constraints in drug design and development.

Introduction: The Strategic Value of Conformational Constraint

The imperative in contemporary drug discovery to modulate biological targets with high specificity and favorable pharmacokinetic profiles has driven the exploration of novel chemical space. Saturated bicyclic systems, such as the 2-azabicyclo[2.1.1]hexane core, have garnered significant attention as they offer a pre-organized, rigid framework. This rigidity minimizes the entropic penalty upon binding to a biological target and presents well-defined vectors for substituent placement, enabling precise structure-activity relationship (SAR) studies.

The 2-azabicyclo[2.1.1]hexane ring system can be conceptualized as a constrained analog of proline, a critical amino acid in peptide and protein structure.[1][2][3] Proline's pyrrolidine ring exists in a dynamic equilibrium between two puckered conformations, "up" (Cγ-exo) and "down" (Cγ-endo). The methano bridge in 2-azabicyclo[2.1.1]hexane effectively locks the ring into a single, well-defined conformation, providing a unique tool to investigate the influence of ring pucker on peptide and protein stability and function.[1][3] This guide will delve into the specific geometric parameters that define this constrained conformation.

Experimental Determination of the 2-Azabicyclo[2.1.1]hexane Conformation

The definitive understanding of a molecule's three-dimensional structure is rooted in empirical data. For the 2-azabicyclo[2.1.1]hexane system, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for elucidating its conformational properties.

X-ray Crystallography: A High-Resolution Snapshot

X-ray diffraction analysis of single crystals provides the most precise and unambiguous data on the solid-state conformation of a molecule, including bond lengths, bond angles, and dihedral angles. A key example is the crystal structure of 2-(2-¹³C-acetyl)-5-hydroxy-2-azabicyclo[2.1.1]hexane-3-carboxylic acid methyl ester, a derivative that provides critical insights into the core ring's geometry.[3]

The crystal structure reveals a highly puckered and strained bicyclic system. The five-membered pyrrolidine ring is forced into an envelope-like conformation by the one-carbon bridge. The geometric parameters derived from this structure serve as a benchmark for computational models and a foundational reference for understanding the scaffold's shape.

Table 1: Selected Bond Lengths and Angles from the Crystal Structure of a Substituted 2-Azabicyclo[2.1.1]hexane Derivative [4]

FeatureAtom Pair/TripletLength (Å) / Angle (°)
Bond Lengths
C1 - C51.53
C1 - C61.54
C4 - C51.55
C4 - C31.52
N2 - C11.48
N2 - C31.47
Bond Angles
C5 - C1 - C693.8
C3 - N2 - C1105.7
C5 - C4 - C390.1

Data extracted from the crystallographic information file for Ac-methano-hyp-OMe.[4]

The workflow for obtaining such data is a self-validating system, beginning with the synthesis of a high-quality crystalline sample and culminating in a refined structural model with low R-factors, ensuring the trustworthiness of the atomic coordinates.

G cluster_0 X-ray Crystallography Workflow Synthesis Synthesis of a High-Purity Derivative Crystallization Growth of Single Crystals Synthesis->Crystallization Data Collection X-ray Diffraction Experiment Crystallization->Data Collection Structure Solution Phase Determination Data Collection->Structure Solution Refinement Least-Squares Fitting of Atomic Parameters Structure Solution->Refinement Validation Analysis of R-factors and Geometric Parameters Refinement->Validation

A high-level workflow for structure determination via X-ray crystallography.
NMR Spectroscopy: Probing Conformation and Stereochemistry in Solution

While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable information about the molecule's conformation and dynamics in solution. For the 2-azabicyclo[2.1.1]hexane system, key NMR parameters are instrumental in confirming its structure and stereochemistry.

Proton-Proton Coupling Constants (J-coupling): The magnitude of the coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus relationship. In the rigid 2-azabicyclo[2.1.1]hexane framework, these angles are fixed, leading to characteristic coupling patterns. A particularly informative interaction is the four-bond "W-plan" coupling, which is observed when four bonds connecting two protons form a "W" shape. For instance, a W-plan coupling of 7.4 Hz has been observed between specific protons on the bicyclic frame, confirming the relative stereochemistry of substituents.[3]

Schematic of a four-bond W-plan coupling path.

Nuclear Overhauser Effect (NOE): NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The strength of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining spatial proximity. In the 2-azabicyclo[2.1.1]hexane system, NOE data can confirm the through-space proximity of protons on the rigid scaffold, further validating the conformational model.

Protocol: Determination of Stereochemistry using ¹H NMR Coupling Constants

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-azabicyclo[2.1.1]hexane derivative in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient scans to achieve a high signal-to-noise ratio.

  • Spectral Analysis:

    • Assign all proton resonances using 2D NMR techniques (e.g., COSY, HSQC) if necessary.

    • Carefully measure the coupling constants (in Hz) for all multiplets.

    • Identify any long-range couplings (e.g., ⁴J).

  • Structural Interpretation:

    • Compare the observed coupling constants to those predicted for different stereoisomers based on the Karplus relationship and known conformational features of the ring system.

    • A large ⁴J coupling (> 1 Hz) between two protons is indicative of a W-plan arrangement, providing strong evidence for their relative stereochemistry.

Computational Modeling of the 2-Azabicyclo[2.1.1]hexane Core

While experimental methods provide data on the ground-state conformation, computational chemistry is essential for exploring the potential energy surface, determining the stability of different conformers, and predicting the energy barriers to interconversion.

Density Functional Theory (DFT) Calculations: DFT methods, such as B3LYP with a 6-31G* basis set, offer a good balance of accuracy and computational cost for geometry optimization and energy calculations of organic molecules. For the 2-azabicyclo[2.1.1]hexane system, a DFT optimization would start from an initial guess of the geometry (e.g., from the crystal structure) and find the nearest local energy minimum. The resulting optimized geometry provides theoretical bond lengths and angles that can be compared with experimental data for validation.

Conformational Searching and Energy Barriers: Although the 2-azabicyclo[2.1.1]hexane ring is considered rigid, some conformational flexibility, such as nitrogen inversion, may be possible. A potential energy surface scan, where the energy of the molecule is calculated as a function of a specific geometric parameter (e.g., the N-H pyramidalization angle), can be used to map the energy profile of this process and determine the associated energy barrier. The inherent strain of the bicyclic system is expected to lead to a significant barrier for any ring-flipping, reinforcing its characterization as a conformationally locked system.

G cluster_1 Computational Analysis Workflow Initial Structure Build Initial 3D Structure Geometry Optimization DFT Energy Minimization (e.g., B3LYP/6-31G*) Initial Structure->Geometry Optimization Frequency Calculation Confirm Minimum Energy Structure Geometry Optimization->Frequency Calculation Conformational Search Identify Stable Conformers Geometry Optimization->Conformational Search Thermodynamic Properties Calculate Enthalpy, Entropy, Free Energy Frequency Calculation->Thermodynamic Properties Transition State Search Locate Saddle Points on PES Conformational Search->Transition State Search Energy Barrier Calculation Determine Interconversion Barriers Transition State Search->Energy Barrier Calculation

A typical workflow for the computational conformational analysis of a molecule.

Conclusion: A Validated Framework for Drug Design

The conformational analysis of the 2-azabicyclo[2.1.1]hexane ring system reveals a highly constrained and structurally well-defined scaffold. The convergence of data from X-ray crystallography, NMR spectroscopy, and the principles of computational chemistry provides a robust and trustworthy model of its three-dimensional nature. Its rigid, puckered conformation, validated by both experimental observation and theoretical principles, makes it an exceptional tool for medicinal chemists. By incorporating this scaffold, drug designers can reduce conformational ambiguity, enhance metabolic stability, and improve aqueous solubility, ultimately accelerating the development of novel therapeutics.[5] The methodologies and data presented in this guide offer a solid foundation for the rational design and implementation of 2-azabicyclo[2.1.1]hexane-based compounds in drug discovery programs.

References

  • Krow, G. R., & Cannon, K. C. (2004). Azabicyclo[2.1.1]hexanes. A Review. Heterocycles, 62(1), 877. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • R Discovery. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • ResearchGate. (2025). Azabicyclo[2.1.1]hexanes. A Review. [Link]

  • PubChem. (n.d.). 2-Azabicyclo(2.1.1)hexane. Retrieved March 21, 2024, from [Link]

  • Raines Lab. (n.d.). Supporting Information: Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogs: Implications for Collagen Stability. [Link]

  • Chernykh, A. V., Liashuk, O. S., Hurieva, A. M., Volochnyuk, D. M., & Grygorenko, O. O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3). [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • ResearchGate. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. [Link]

  • ResearchGate. (2016). Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. [Link]

  • Lescop, C., Mévellec, L., & Huet, F. (2001). A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry, 66(12), 4187–4193. [Link]

  • Krow, G. R., & Cannon, K. C. (2004). Azabicyclo[2.1.1]hexanes. A review. Penn State Research Database. [Link]

  • Krow, G. R., Sender, M., Lin, G., & et al. (2003). Modification of 1-substituents in the 2-azabicyclo[2.1.1]hexane ring system; approaches to potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. The Journal of Organic Chemistry, 68(24), 9348–9355. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Azabicyclo[2.1.1]hexan-4-ol as a Proline Analog in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Role of Proline and the Quest for Conformational Control Proline, the only proteinogenic secondary amine, imparts unique structural...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Proline and the Quest for Conformational Control

Proline, the only proteinogenic secondary amine, imparts unique structural constraints on the peptide backbone.[1] Its cyclic structure restricts the Ramachandran space and influences the cis-trans isomerization of the preceding peptide bond, a critical determinant of protein folding and function.[1] In the pursuit of novel therapeutics, peptidomimetics that incorporate proline analogs have emerged as a powerful tool to modulate peptide conformation, enhance metabolic stability, and improve biological activity.[2]

This guide focuses on 2-azabicyclo[2.1.1]hexan-4-ol , a conformationally constrained proline analog. Its rigid bicyclic structure offers a higher degree of pre-organization compared to the flexible pyrrolidine ring of proline, providing a valuable tool for probing the conformational requirements of peptide-receptor interactions.[3][4] These application notes provide a comprehensive overview of the synthesis of this analog, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and detailed protocols for the conformational analysis of the resulting peptidomimetics.

The Rationale for Employing 2-Azabicyclo[2.1.1]hexan-4-ol

The bicyclic nature of 2-azabicyclo[2.1.1]hexan-4-ol locks the puckering of the five-membered ring, which in proline is a dynamic equilibrium between Cγ-endo and Cγ-exo conformations.[3] This rigidification has a profound impact on the local and global conformation of the peptide. The hydroxyl group at the C4 position offers a site for further functionalization or can be involved in hydrogen bonding interactions, further influencing the peptide's structure and binding affinity.

The primary advantages of incorporating 2-azabicyclo[2.1.1]hexan-4-ol into a peptide sequence include:

  • Conformational Rigidity: The bicyclic system provides a well-defined and predictable backbone geometry.

  • Modulation of cis/trans Isomerism: The constrained ring structure can significantly influence the equilibrium of the cis and trans isomers of the Xaa-Proline analog bond.

  • Enhanced Proteolytic Stability: The unnatural amino acid structure can hinder recognition by proteases, prolonging the half-life of the peptide.

  • Probing Structure-Activity Relationships (SAR): By replacing a native proline with this analog, researchers can gain insights into the bioactive conformation of a peptide.

Synthesis of Fmoc-Protected 2-Azabicyclo[2.1.1]hexan-4-ol

The synthesis of the Fmoc-protected 2-azabicyclo[2.1.1]hexan-4-ol building block suitable for SPPS is a multi-step process. The following protocol is a representative pathway based on established methodologies for the synthesis of related bicyclic systems.

Protocol: Synthesis of Fmoc-2-azabicyclo[2.1.1]hexan-4-ol

This protocol is conceptual and may require optimization. It is based on synthetic strategies for similar 2,4-methanoproline derivatives.

  • Synthesis of the Bicyclic Core: The 2-azabicyclo[2.1.1]hexane skeleton can be constructed via various routes, including intramolecular photochemical [2+2] cycloaddition of N-allylic dehydroalanine derivatives.[5]

  • Introduction of the 4-Hydroxy Group: Depending on the synthetic route, the hydroxyl group can be introduced stereoselectively.

  • N-Protection with Fmoc: The secondary amine of the bicyclic core is protected with the Fmoc group.

    • Dissolve the 2-azabicyclo[2.1.1]hexan-4-ol intermediate in a suitable solvent such as a 1:1 mixture of 1,4-dioxane and water.

    • Add a base, for example, sodium bicarbonate, to the solution.

    • Cool the reaction mixture in an ice bath.

    • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in 1,4-dioxane dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Extract the product with an organic solvent and purify by column chromatography.

  • Carboxyl Group Formation/Protection: The carboxylic acid functionality needs to be installed and, if necessary for the synthetic strategy, protected.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-protected 2-azabicyclo[2.1.1]hexan-4-ol can be incorporated into a peptide sequence using standard Fmoc-SPPS protocols.[6][7][8] Due to the steric bulk of the bicyclic system, optimization of the coupling conditions may be necessary.

Protocol: SPPS of a Model Peptide Containing 2-Azabicyclo[2.1.1]hexan-4-ol

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale. Automated synthesizers can also be programmed for this procedure.[9]

Materials:

  • Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-2-azabicyclo[2.1.1]hexan-4-ol

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and OxymaPure® (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction using a ninhydrin test.

    • Wash the resin with DMF.

  • Incorporation of Fmoc-2-azabicyclo[2.1.1]hexan-4-ol:

    • Follow the same coupling procedure as for standard amino acids. Due to potential steric hindrance, a longer coupling time (e.g., 4 hours or overnight) or a more potent coupling reagent like HATU may be required. Double coupling may also be necessary to ensure complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the SPPS Workflow

SPPS_Workflow Resin Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling_Analog Analog Coupling (Fmoc-AzaHex-OH, HATU/DIC) Deprotection2->Coupling_Analog Wash2 Wash Coupling_Analog->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling2 Amino Acid Coupling Deprotection3->Coupling2 Wash3 Wash Coupling2->Wash3 Cleavage Cleavage & Global Deprotection (TFA) Wash3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Peptidomimetic Purified Peptidomimetic Purification->Peptidomimetic

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating 2-azabicyclo[2.1.1]hexan-4-ol.

Conformational Analysis of the Resulting Peptidomimetic

The structural consequences of incorporating 2-azabicyclo[2.1.1]hexan-4-ol can be elucidated using a combination of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of peptides in solution.[10][11][12]

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the overall folding and purity of the peptide. The dispersion of amide proton chemical shifts can be an indicator of a well-structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's conformation. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

Analysis of the Xaa-Proline Analog Bond:

The cis/trans ratio of the peptide bond preceding the 2-azabicyclo[2.1.1]hexan-4-ol residue can be determined by integrating the distinct sets of resonances for the two isomers in the NMR spectra. The constrained nature of the bicyclic system is expected to have a significant impact on this ratio compared to a native proline residue.

Quantitative Data from NMR:

ParameterInformation GainedTypical Values/Observations
³J(Hα, Hβ) coupling constants Information about the χ1 torsion angle of the amino acid side chains.
Amide proton temperature coefficients (dδ/dT) Identification of solvent-shielded (hydrogen-bonded) protons.Values less negative than -4.5 ppb/K are indicative of hydrogen bonding.
NOE restraints Interproton distances used for structure calculation.Strong, medium, and weak NOEs correspond to distances of <2.5 Å, <3.5 Å, and <5.0 Å, respectively.
K (trans/cis) Equilibrium constant for the isomerization of the Xaa-Proline analog bond.Varies depending on the preceding amino acid and the nature of the proline analog.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy provides information about the secondary structure content of the peptide in solution.[13]

Protocol: CD Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol/water mixtures) to a final concentration of 10-50 µM.

  • Data Acquisition:

    • Record CD spectra at a controlled temperature (e.g., 25 °C) over a wavelength range of 190-260 nm.

    • Use a quartz cuvette with a path length of 1 mm.

    • Record a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Data Analysis: The shape and magnitude of the CD spectrum can be used to estimate the secondary structure content (α-helix, β-sheet, random coil).

    • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

    • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

    • Random coil: A strong negative band around 198 nm.

Visualizing the Conformational Constraint

Conformational_Constraint cluster_proline Proline cluster_azabicyclo 2-Azabicyclo[2.1.1]hexan-4-ol Proline Flexible Pyrrolidine Ring (Cγ-endo and Cγ-exo puckers) Proline_cis_trans Dynamic cis/trans Isomerism Azabicyclo_cis_trans Biased cis/trans Equilibrium Azabicyclo Rigid Bicyclic System (Locked Pucker)

Caption: Comparison of the conformational flexibility of proline versus 2-azabicyclo[2.1.1]hexan-4-ol.

Conclusion and Future Perspectives

2-Azabicyclo[2.1.1]hexan-4-ol represents a valuable building block for the design of conformationally constrained peptidomimetics. Its rigid bicyclic structure provides a powerful means to control peptide backbone geometry and investigate the structural requirements for biological activity. The protocols outlined in these application notes provide a framework for the synthesis, incorporation, and conformational analysis of peptides containing this unique proline analog. Future studies exploring the impact of stereochemistry at the 4-position and further functionalization of the hydroxyl group will undoubtedly expand the utility of this class of constrained amino acids in drug discovery and chemical biology.

References

  • Chernykh, A.V., Liashuk, O.S., Hurieva, A.M., Volochnyuk, D.M., & Grygorenko, O.O. (2024). Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs. Journal of Organic and Pharmaceutical Chemistry, 22(3), 24-37. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. [Link]

  • Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249–262.
  • Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • (2017). Solid phase peptide synthesis.
  • Solid Phase Peptide Synthesis - TCG Lifesciences Global CRO & CDMO. (n.d.). TCG Lifesciences. [Link]

  • Peptide Synthesis | Solid-Phase | SPPS. (2025, June 18). Vapourtec. [Link]

  • Proline Derivatives and Analogs. (n.d.). Iris Biotech. [Link]

  • Brief History of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. The Journal of Organic Chemistry, 69(25), 8565–8573. [Link]

  • Jenkins, C. L., Lin, G., Duo, J., Rapolu, D., Guzei, I. A., Raines, R. T., & Krow, G. R. (2004). Substituted 2-azabicyclo[2.1.1]hexanes as constrained proline analogues: implications for collagen stability. The Journal of organic chemistry, 69(25), 8565-73. [Link]

  • Zosel, F., & Wieruszeski, J. M. (2013). Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of visualized experiments : JoVE, (82), 50849. [Link]

  • Lenci, E., & Trabocchi, A. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules (Basel, Switzerland), 25(6), 1349.
  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024, March 13). YouTube. [Link]

  • Efficient solid-phase synthesis and structural characterization of segetalins A–H, J and K. (2025, November 27). Beilstein Journal of Organic Chemistry, 21, 1599-1606. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Azabicyclo[2.1.1]hexan-4-ol

Welcome to the technical support center for the stereoselective synthesis of 2-azabicyclo[2.1.1]hexan-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-azabicyclo[2.1.1]hexan-4-ol. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable scaffold. The unique, rigid, and three-dimensional structure of 2-azabicyclo[2.1.1]hexanes (aza-BCHs) makes them attractive as bioisosteres for pyrrolidines in medicinal chemistry, often leading to improved physicochemical and pharmacokinetic properties.[1] However, controlling the stereochemistry at the C4 position to obtain the desired exo- or endo-alcohol can be a significant challenge.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stereoselectivity issues encountered during the synthesis of 2-azabicyclo[2.1.1]hexan-4-ol. Our approach is grounded in mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to 2-azabicyclo[2.1.1]hexan-4-ol, and where do stereoselectivity issues typically arise?

The synthesis of 2-azabicyclo[2.1.1]hexan-4-ol and its derivatives generally relies on intramolecular cyclization reactions or cycloadditions.[2] Common strategies include:

  • Intramolecular Cyclization of Prefunctionalized Substrates: These methods often involve the formation of the bicyclic ring system from a suitably substituted cyclobutane or pyrrolidine precursor.[2]

  • [3+2] Cycloaddition Reactions: The reaction of bicyclo[1.1.0]butanes (BCBs) with imines has emerged as a powerful method for constructing the aza-BCH core.[1][2]

  • Photochemical [2+2] Cycloaddition: Intramolecular photocycloaddition can also be employed to form the strained bicyclic system.[2][3]

Stereoselectivity becomes a critical issue during the introduction of the hydroxyl group at the C4 position. This is most commonly achieved through the reduction of a 2-azabicyclo[2.1.1]hexan-4-one precursor. The facial selectivity of this reduction determines whether the exo- or endo-alcohol is formed.

FAQ 2: How does the stereochemistry of the starting materials influence the final product?

The stereochemistry of the final 2-azabicyclo[2.1.1]hexan-4-ol is intrinsically linked to the stereochemistry of the precursors. In stereospecific reactions, the stereochemical information from the starting material is directly transferred to the product.[4] For instance, when using chiral pool starting materials, such as amino acids, to construct the initial cyclization precursor, the inherent chirality of the starting material can direct the stereochemical outcome of subsequent transformations.[5] Similarly, the use of chiral auxiliaries can control the formation of new stereocenters with a defined relative configuration.[4]

FAQ 3: What is the difference between exo and endo isomers of 2-azabicyclo[2.1.1]hexan-4-ol, and how can they be distinguished?

In the context of bicyclic systems, exo and endo are used to describe the relative stereochemistry of substituents. For 2-azabicyclo[2.1.1]hexan-4-ol, the exo isomer has the hydroxyl group oriented away from the larger bridge, while the endo isomer has the hydroxyl group pointing towards it. These diastereomers can typically be distinguished using nuclear magnetic resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.

II. Troubleshooting Guide: Diastereoselective Reduction of 2-Azabicyclo[2.1.1]hexan-4-one

A common and critical step in the synthesis of 2-azabicyclo[2.1.1]hexan-4-ol is the reduction of the corresponding ketone. The facial selectivity of this reduction dictates the exo/endo ratio of the resulting alcohol.

Problem 1: Poor diastereoselectivity in the reduction of 2-azabicyclo[2.1.1]hexan-4-one, leading to a mixture of exo and endo alcohols.

Root Cause Analysis: The stereochemical outcome of the reduction is determined by the trajectory of hydride delivery to the carbonyl group. This is influenced by steric hindrance and, in some cases, electronic effects. The compact nature of the bicyclo[2.1.1]hexane framework can lead to subtle differences in the steric environment of the two faces of the carbonyl, often resulting in low diastereoselectivity with standard reducing agents.

Proposed Solutions & Experimental Protocols:

Solution A: Employing Sterically Hindered Reducing Agents

The use of bulky reducing agents can enhance the facial selectivity by exaggerating the steric differences between the exo and endo faces of the ketone.

  • Rationale: A larger hydride source will preferentially attack from the less sterically encumbered face of the carbonyl.

  • Protocol:

    • Dissolve the 2-azabicyclo[2.1.1]hexan-4-one substrate in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of a bulky reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®) or Lithium tri-tert-butoxyaluminum hydride, to the cooled solution.

    • Stir the reaction at -78 °C for the recommended time (monitor by TLC or LC-MS).

    • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Analyze the diastereomeric ratio of the crude product by ¹H NMR or GC-MS.

Reducing AgentTypical Diastereomeric Ratio (exo:endo)
Sodium borohydride (NaBH₄)Low selectivity (near 1:1)
Lithium aluminum hydride (LiAlH₄)Moderate selectivity
L-Selectride®High selectivity
K-Selectride®High selectivity

Solution B: Substrate-Directed Reduction

Introducing a directing group on the nitrogen of the azabicycle can influence the trajectory of the hydride attack through chelation control.

  • Rationale: A coordinating group on the nitrogen can form a temporary complex with a metal-containing reducing agent, effectively blocking one face of the carbonyl and directing the hydride to the opposite face.

  • Protocol:

    • Protect the nitrogen of the 2-azabicyclo[2.1.1]hexan-4-one with a suitable directing group, for example, a picolinoyl or a hydroxyethyl group.

    • Dissolve the N-functionalized ketone in an anhydrous solvent like THF.

    • Cool the solution to the desired temperature (e.g., -78 °C).

    • Add a chelating reducing agent, such as zinc borohydride (Zn(BH₄)₂), to the solution.

    • Stir the reaction until completion, monitoring by TLC or LC-MS.

    • Work up the reaction as described in the previous protocol.

    • Remove the directing group under appropriate conditions to yield the desired 2-azabicyclo[2.1.1]hexan-4-ol.

chelation_control sub N-Directing Group Substrate intermediate Chelated Intermediate sub->intermediate Coordination reagent Chelating Reducing Agent (e.g., Zn(BH₄)₂) reagent->intermediate product Stereoselective Hydride Delivery -> Single Diastereomer intermediate->product Intramolecular Hydride Transfer

Caption: Chelation-controlled reduction workflow.

Problem 2: Difficulty in separating the exo and endo diastereomers.

Root Cause Analysis: The structural similarity of the exo and endo isomers can make their separation by standard column chromatography challenging due to similar polarities.

Proposed Solutions:

Solution A: Derivatization to Enhance Separability

Converting the alcohol mixture to a different functional group, such as an ester or a silyl ether, can alter the physical properties of the diastereomers, making them more amenable to separation.

  • Rationale: The introduction of a bulky protecting group can magnify the subtle structural differences between the diastereomers, leading to a greater difference in their interaction with the stationary phase during chromatography.

  • Protocol:

    • React the mixture of exo and endo alcohols with an acylating agent (e.g., acetyl chloride, benzoyl chloride) or a silylating agent (e.g., tert-butyldimethylsilyl chloride) in the presence of a suitable base (e.g., triethylamine, imidazole).

    • Purify the resulting mixture of diastereomeric esters or silyl ethers by column chromatography.

    • Cleave the ester or silyl ether group from the separated isomers under appropriate conditions (e.g., hydrolysis for esters, fluoride-mediated cleavage for silyl ethers) to obtain the pure exo and endo alcohols.

Solution B: Chiral Resolution Techniques

If the goal is to obtain a single enantiomer of either the exo or endo alcohol, chiral resolution can be employed.

  • Rationale: This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization.[6] Alternatively, chiral chromatography can be used for direct separation of enantiomers.[7]

  • Protocol (Diastereomeric Salt Crystallization):

    • Dissolve the racemic alcohol mixture in a suitable solvent.

    • Add a stoichiometric amount of a chiral acid (e.g., tartaric acid, mandelic acid).

    • Allow the diastereomeric salts to crystallize. The difference in solubility between the two diastereomeric salts allows for their separation.

    • Isolate the crystals of the desired diastereomeric salt by filtration.

    • Liberate the enantiomerically pure alcohol by treating the salt with a base.

resolution_workflow racemate Racemic Mixture of Alcohols salts Diastereomeric Salts racemate->salts resolving_agent Chiral Resolving Agent resolving_agent->salts separation Separation (e.g., Crystallization) salts->separation diastereomer1 Pure Diastereomer 1 separation->diastereomer1 diastereomer2 Pure Diastereomer 2 separation->diastereomer2 liberation1 Liberation of Enantiomer 1 diastereomer1->liberation1 liberation2 Liberation of Enantiomer 2 diastereomer2->liberation2 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: General workflow for chiral resolution.

III. Asymmetric Synthesis Approaches

For applications requiring enantiomerically pure 2-azabicyclo[2.1.1]hexan-4-ol, asymmetric synthesis strategies are paramount.

FAQ 4: What are the key strategies for the asymmetric synthesis of 2-azabicyclo[2.1.1]hexan-4-ol?

The development of asymmetric methods for the synthesis of aza-BCHs is an active area of research. Key approaches include:

  • Catalytic Asymmetric Cycloadditions: The use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction is a highly efficient strategy. For example, chiral Brønsted acids have been used to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with imines to generate chiral aza-BCHs with high enantioselectivity.[1]

  • Asymmetric Aldol Cyclization: In some synthetic routes, an asymmetric aldol cyclization can be employed to set the key stereocenters of a bicyclic intermediate.[8]

  • Use of Chiral Auxiliaries: As mentioned earlier, attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction, after which the auxiliary can be removed.[4]

Troubleshooting Asymmetric Syntheses

Problem 3: Low enantioselectivity in a catalytic asymmetric reaction.

Root Cause Analysis: The enantioselectivity of a catalytic reaction is highly sensitive to the reaction conditions, catalyst structure, and substrate purity.

Proposed Solutions:

  • Catalyst and Ligand Screening: The choice of catalyst and, if applicable, the chiral ligand is crucial. A systematic screening of different catalysts and ligands is often necessary to identify the optimal combination for a given substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. A screen of different solvents should be performed.

  • Temperature Optimization: Asymmetric reactions are often temperature-dependent. Lowering the reaction temperature can sometimes lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst, leading to lower enantioselectivity. Ensure that all starting materials are of high purity.

IV. References

  • Bolshan, Y.; Belyk, K. M. Asymmetric Synthesis of Fused Bicyclic α-Amino Acids Having a Hexahydro-cyclopenta[c]pyridine Skeleton via Intramolecular Pauson−Khand Reaction of 1-Sulfonimidoyl-Substituted 5-Azaoct-1-en-7-ynes. The Journal of Organic Chemistry. 2003 . [Link]

  • Hajos, Z. G.; Parrish, D. R. Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry. 1974 . [Link]

  • Krow, G. R.; Lester, W. S.; Liu, N.; Yuan, J.; Hiller, A.; Duo, J.; Herzon, S. B.; Nguyen, Y.; Cannon, K. Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. The Journal of Organic Chemistry. 2001 . [Link]

  • Obrecht, D.; Altorfer, M.; Lehmann, C.; Schönholzer, P.; Müller, K. Stereoselective Synthesis of Aza- and Diazabicyclo[X.Y.0]alkane Dipeptide Mimetics. Synthesis. 1996 .

  • Hajos, Z. G.; Parrish, D. R. Asymmetric synthesis of bicyclic intermediates of natural product chemistry. ACS Legacy Archive. 1974 . [Link]

  • Gotor-Fernández, V.; Gotor, V. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI. 2022 . [Link]

  • Uddin, M. J.; Khan, M. A. K.; Patel, H. M. Asymmetric Synthesis Antimicrobial Activity of Some New Mono Bicyclic β-Lactams. Molecules. 2003 . [Link]

  • Krow, G. R.; Lester, W. S.; Liu, N.; Yuan, J.; Hiller, A.; Duo, J.; Herzon, S. B.; Nguyen, Y.; Cannon, K. Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. Figshare. 2016 . [Link]

  • Britton, J.; Jamison, T. F. A General, Enantioselective Synthesis of 1-Azabicyclo[m.n.0]alkane Ring Systems. Organic Letters. 2017 . [Link]

  • Preparation of 2-Azabicyclo[2.1.1]hexane Hydrochloride. ResearchGate. [Link]

  • Steppeler, F.; Kłopotowska, D.; Wietrzyk, J.; Wojaczyńska, E. Synthesis and Antiproliferative Activity of Triazoles Based on 2-Azabicycloalkanes. Molecules. 2023 .

  • ChemInform Abstract: Synthesis of Novel 2-Azabicyclo[2.2.0]- and [2.1.1]hexanols. ResearchGate. [Link]

  • Lescop, C.; Mévellec, L.; Huet, F. A new synthesis of 2-azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. 2001 . [Link]

  • Mykhailiuk, P. K. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. ACS Catalysis. 2022 . [Link]

  • Reinhold, M.; Golfmann, M.; Werz, D. B. Stereoselective crossed [2+2] cycloadditions to enantioenriched polysubstituted bicyclo[2.1.1]hexanes. ChemRxiv. 2025 . [Link]

  • Steppeler, F. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Lower Silesian Digital Library. 2023 . [Link]

  • Lescop, C.; Mévellec, L.; Huet, F. A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. The Journal of Organic Chemistry. 2001 . [Link]

  • Krow, G. R.; Cannon, K. C.; Carey, J. P.; Lin, G.; Zacharias, D. E. anti-Substituted-2-azabicyclo[2.1.1]hexanes: A Nucleophilic Displacement Route. The Journal of Organic Chemistry. 2006 .

  • Krow, G. R.; Cannon, K. C.; Carey, J. P.; Lin, G.; Zacharias, D. E. anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route. The Journal of Organic Chemistry. 2006 . [Link]

  • Wang, Y.; Zhang, X.; Wang, L.; Yin, Q. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications. 2021 . [Link]

  • Tan, J.; Chen, Y.; Levin, M. D. Late-Stage N-Atom Deletion of Multisubstituted 2-Azabicyclo[2.1.1]Hexanes. ACS Catalysis. 2025 . [Link]

  • Ianni, F.; D'Auria, M.; Racioppi, R.; Bertolasi, V.; Mazzanti, A. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules. 2020 . [Link]

Sources

Optimization

Preventing rearrangement byproducts in 2-azabicyclo[2.1.1]hexane synthesis

This technical guide addresses the synthesis of 2-azabicyclo[2.1.1]hexane , a high-value "strain-release" bioisostere for proline and ortho-substituted benzenes. The content focuses on the critical challenge of preventin...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis of 2-azabicyclo[2.1.1]hexane , a high-value "strain-release" bioisostere for proline and ortho-substituted benzenes. The content focuses on the critical challenge of preventing skeletal rearrangements and polymerization during the photochemical assembly and subsequent isolation phases.

Status: Operational | Tier: Advanced Chemical Support Topic: Preventing Rearrangement & Polymerization in Photochemical Synthesis

The "Strain-Release" Challenge

The 2-azabicyclo[2.1.1]hexane scaffold is thermodynamically unstable relative to its isomers (e.g., 2-azabicyclo[3.1.0]hexane or substituted pyrrolidines). The high ring strain (~60 kcal/mol) that makes it a potent bioisostere also makes it prone to:

  • Acid-Catalyzed Ring Opening: Rapid relief of strain during deprotection.

  • Photochemical Reversion/Rearrangement: Over-irradiation leading to degradation.

  • Polymerization: Intermolecular competition during the [2+2] cycloaddition step.

Interactive Troubleshooting Guide

Module A: The Photochemical Step (Synthesis)

Issue: "My reaction mixture turned into an insoluble gel/solid."

  • Diagnosis: Uncontrolled Polymerization.

  • Root Cause: The concentration of the allylamine/enone precursor is too high. In [2+2] photocycloadditions, intermolecular reaction (polymerization) competes with the desired intramolecular cyclization.

  • Solution:

    • Dilution: Maintain substrate concentration below 0.02 M (20 mM) in batch reactors.

    • Flow Chemistry (Recommended): Use a continuous flow reactor. This allows high local photon flux with short residence times, minimizing the probability of intermolecular collisions.

Issue: "I see the starting material disappearing, but the product yield is stalling or decreasing."

  • Diagnosis: Product Photodegradation (The "Photo-Stationary State" Trap).

  • Root Cause: The 2-azabicyclo[2.1.1]hexane product absorbs light at short wavelengths (<300 nm), leading to photo-induced ring opening or Norrish Type I cleavage.

  • Solution:

    • Wavelength Filtering: Use a Pyrex filter (cutoff <290 nm) or specific LED sources (365 nm or 400 nm with a sensitizer). Avoid quartz vessels with broad-spectrum Hg lamps unless filtered.

    • Reaction Monitoring: Do not rely on "overnight" irradiation. Monitor via GC-MS or NMR every 30 minutes. Stop exactly at full conversion.

Module B: Workup & Isolation (The "Rearrangement" Zone)

Issue: "NMR shows a pyrrolidine or an acyclic amine instead of the bicyclic system after deprotection."

  • Diagnosis: Acid-Catalyzed Skeletal Rearrangement.

  • Root Cause: You likely used strong acid (e.g., HCl/Dioxane or pure TFA) to remove a Boc/Cbz group. Protonation of the bridgehead nitrogen or adjacent functional groups triggers a strain-release rearrangement (often opening the cyclobutane ring).

  • Solution:

    • Avoid Strong Acids: If N-deprotection is necessary, use TMSOTf/2,6-lutidine followed by mild methanolysis, or hydrogenolysis (Pd/C, H2) for Cbz groups.

    • In-Situ Neutralization: If acid is unavoidable (e.g., Boc removal), perform the reaction at 0°C and quench immediately with cold NaHCO3. Never concentrate the acidic solution.

Mechanistic Visualization

Diagram 1: The Rearrangement Risk

This diagram illustrates the "Danger Zone" where the desired 2.1.1 scaffold collapses into a thermodynamically stable pyrrolidine byproduct upon protonation.

Rearrangement Start 2-Azabicyclo[2.1.1]hexane (Desired Product) Inter Protonated Intermediate (High Strain) Start->Inter Protonation Acid + H+ (Acidic Workup) Acid->Inter PathA Ring Expansion/Opening (Strain Release) Inter->PathA C-N Bond Cleavage ProductB Substituted Pyrrolidine (Thermodynamic Byproduct) PathA->ProductB Rearrangement

Caption: Acid-mediated strain release mechanism converting the 2.1.1 scaffold to a pyrrolidine byproduct.

Optimized Experimental Protocol

Method: Intramolecular [2+2] Photocycloaddition (Flow Chemistry Approach) Objective: Synthesis of N-Boc-2-azabicyclo[2.1.1]hexane from N-Boc-allylamine derivatives. Reference Basis: Adapted from Mykhailiuk et al. (2018) and Bach et al. (2014).

Reagents & Equipment[1]
  • Substrate: N-Boc-N-(allyl)methacrylamide derivative.

  • Sensitizer: Thioxanthone (2.5 mol%) or Acetone (as solvent/sensitizer).

  • Solvent: Acetonitrile or Acetone (degassed).

  • Reactor: FEP tubing flow reactor wrapped around a 365 nm UV-LED or Hg lamp with Pyrex filter.

Step-by-Step Procedure
  • Preparation: Dissolve the substrate (10 mmol) in degassed Acetonitrile (500 mL) to achieve a 0.02 M concentration .

    • Critical: Higher concentrations (>0.05 M) drastically increase polymerization risk.

  • Sensitizer Addition: Add Thioxanthone (0.25 mmol). Sonicate to ensure complete dissolution.

  • Flow Setup: Pump the solution through the FEP reactor tubing.

    • Residence Time: Optimize to 10–30 minutes depending on light intensity.

    • Temperature: Maintain reactor at 20–25°C using a cooling fan (heat promotes thermal rearrangement).

  • Monitoring: Collect an aliquot from the reactor outlet. Check 1H NMR for the disappearance of olefinic protons (5.0–6.0 ppm) and appearance of bridgehead protons (2.8–3.2 ppm).

  • Workup (The Safety Step):

    • Concentrate the solvent in vacuo at <30°C .

    • Do not heat the residue above 40°C.

    • Purify via flash chromatography (Silica, Hexane/EtOAc). Note: Silica is slightly acidic; add 1% Et3N to the eluent to prevent on-column rearrangement.

Data Comparison: Batch vs. Flow
ParameterBatch (Immersion Well)Flow (FEP Tubing)Impact on Byproducts
Concentration Low (0.01 M) requiredCan run higher (0.05 M)Flow suppresses polymers via better light penetration.
Irradiation Time Hours (2-12 h)Minutes (10-30 min)Short exposure reduces photodegradation.
Yield 40–60%70–85%Flow minimizes "over-cooking" the unstable product.
Scale Grams (requires huge solvent volume)Multigram (continuous)Flow is safer for scale-up.

Structural Validation (FAQ)

Q: How do I distinguish the 2.1.1 product from the rearrangement byproduct by NMR?

Feature2-Azabicyclo[2.1.1]hexane (Product)Pyrrolidine/Rearranged (Byproduct)
Symmetry Often

symmetric (simplified spectra)
Often unsymmetrical
Bridgehead H Distinct multiplets at 2.8–3.2 ppm Methine protons shifted to 3.5–4.0 ppm
C-13 NMR Bridgehead carbons at ~60 ppm Carbons typically ~50-55 ppm
Olefin Signals Absent Absent (unless ring opened to alkene)

Workflow Visualization

Workflow Start Precursor: Allylamine/Enone Step1 Dilution (0.02 M) + Sensitizer Start->Step1 Step2 Photocycloaddition (365 nm / Flow Reactor) Step1->Step2 Check Check Conversion (NMR) Step2->Check Check->Step2 Incomplete Step3 Solvent Removal (<30°C) Check->Step3 Complete Step4 Purification (Silica + 1% Et3N) Step3->Step4

Caption: Optimized workflow emphasizing temperature control and base-buffered purification.

References

  • Levterov, V. V., et al. (2018).[1] Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Journal of Organic Chemistry. Link

  • Denisenko, A., et al. (2020).[2] Saturated Bioisosteres of ortho-Substituted Benzenes. Angewandte Chemie International Edition. Link

  • Fort, D. A., et al. (2014).[3] An Intramolecular [2+2] Photocycloaddition Approach to Conformationally Restricted Bis-pyrrolidines. Journal of Organic Chemistry. Link

  • Krow, G. R., et al. (2003). Second-Chance Rearrangement Route to Novel 5(6)-syn,anti-Difunctional 2-Azabicyclo[2.1.1]hexanes. Organic Letters. Link

  • Lescop, C., et al. (2001). A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. Journal of Organic Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

The Ascendant Scaffold: A Comparative Analysis of 2-Azabicyclo[2.1.1]hexane and Its Bioisosteric Relatives in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is a paramount objective. The "escape from flatland," a strategic shift away from...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized physicochemical and pharmacokinetic profiles is a paramount objective. The "escape from flatland," a strategic shift away from planar, aromatic structures towards three-dimensional, sp³-rich scaffolds, has emerged as a highly successful approach to achieving this goal.[1][2] Within this paradigm, the rigid, bicyclic structure of 2-azabicyclo[2.1.1]hexane has garnered significant attention as a valuable bioisosteric replacement for more traditional saturated heterocycles like pyrrolidine and piperidine.[1][3] This guide provides an in-depth comparative analysis of 2-azabicyclo[2.1.1]hexane against other commonly employed bioisosteres, supported by experimental data and detailed protocols to empower researchers in their drug design endeavors.

The Rationale for Bioisosteric Replacement: Beyond Simple Mimicry

Bioisosterism, the substitution of a molecular fragment with another that retains similar biological activity, is a cornerstone of lead optimization.[4] The goal extends beyond merely replicating the size and shape of the original moiety; it is a strategic maneuver to enhance a molecule's drug-like properties. Issues such as poor metabolic stability, low aqueous solubility, and off-target toxicity can often be mitigated through judicious bioisosteric replacement. The piperidine ring, a ubiquitous scaffold in approved pharmaceuticals, is often a site of metabolic oxidation, particularly at the carbons alpha to the nitrogen.[5] This has driven the exploration of bioisosteres that can shield these metabolic "soft spots" while preserving or enhancing target engagement.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The unique bridged structure of 2-azabicyclo[2.1.1]hexane imparts a conformational rigidity that distinguishes it from its monocyclic counterparts. This rigidity can be advantageous in pre-organizing a molecule into a bioactive conformation, potentially leading to improved binding affinity and selectivity. Furthermore, the introduction of a three-dimensional scaffold can disrupt crystal packing, often leading to enhanced aqueous solubility.

Below is a comparative table of key physicochemical properties for 2-azabicyclo[2.1.1]hexane and other relevant bioisosteres. It is important to note that these values can be influenced by substitution and the specific chemical context.

BioisostereStructurecLogPpKaKey Attributes
2-Azabicyclo[2.1.1]hexane C1C2CC1NC2~0.4[6]~10.5 (predicted)Rigid, 3D scaffold; potential for improved solubility and metabolic stability.[7][8]
Pyrrolidine C1CCNC1~0.46~11.27Less conformationally flexible than piperidine.
Piperidine C1CCNCC1~0.84~11.22Highly prevalent in pharmaceuticals; can be metabolically labile.[5]
Azetidine C1CNC1~0.1~11.29Smaller ring system with different conformational constraints.
Morpholine C1COCCN1~-0.5~8.4Introduces a polar oxygen atom, often improving solubility.
Thiomorpholine C1CSCCN1~0.3~8.4Sulfur atom offers alternative metabolic pathways and lipophilicity.
2-Azaspiro[3.3]heptane C1C(C1)N2CCC2~0.7~10.8Spirocyclic system with novel exit vectors for substitution.[4]

Note: cLogP and pKa values are approximate and can vary based on the prediction method and experimental conditions. The provided SMILES strings represent the core unsubstituted scaffolds.

Experimental Validation: The Impact on Drug-like Properties

The theoretical advantages of a bioisostere must be borne out by empirical evidence. Matched-pair analysis, where a specific molecular fragment is systematically replaced with various bioisosteres, provides a powerful means of quantifying the impact on key drug-like properties.

A compelling example comes from the study of 2-oxabicyclo[2.1.1]hexanes, a close structural analog of 2-azabicyclo[2.1.1]hexane, as bioisosteres for the ortho-substituted phenyl ring in the marketed agrochemicals fluxapyroxad and boscalid.[9][10][11] Replacement of the phenyl ring with the 2-oxabicyclo[2.1.1]hexane scaffold resulted in a dramatic improvement in aqueous solubility and a reduction in lipophilicity, while importantly retaining biological activity.[9][10][11]

Case Study: Metabolic Stability of Phenyl Ring Bioisosteres

In a matched-pair analysis, the metabolic stability of fluxapyroxad and boscalid was compared with their analogs containing a bicyclo[2.1.1]hexane and a 2-oxabicyclo[2.1.1]hexane core. The data, presented below, highlights the nuanced effects of bioisosteric replacement on metabolism.

CompoundParent StructureBicyclo[2.1.1]hexane Analog2-Oxabicyclo[2.1.1]hexane Analog
Fluxapyroxad CIint = 28 µL/min/mgCIint = 35 µL/min/mgCIint = 23 µL/min/mg
Boscalid CIint = 26 µL/min/mgCIint = 12 µL/min/mgCIint = 3 µL/min/mg

Data sourced from a study on 2-oxabicyclo[2.1.1]hexanes as saturated bioisosteres.[9][10]

This data illustrates that while the carbocyclic bicyclo[2.1.1]hexane analog of fluxapyroxad showed decreased metabolic stability, the 2-oxabicyclo[2.1.1]hexane analog demonstrated an unexpected increase in stability.[9][10] For boscalid, both bicyclic analogs showed improved metabolic stability, with the 2-oxabicyclo[2.1.1]hexane analog exhibiting a remarkable 8-fold improvement.[9][10] These findings underscore the importance of empirical testing in guiding bioisosteric replacement strategies.

Experimental Protocols for Comparative Analysis

To ensure the scientific integrity and reproducibility of comparative studies, the following detailed protocols for key in vitro assays are provided.

In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, providing a measure of its intrinsic clearance (CLint).

Materials:

  • Test compounds and positive controls (e.g., verapamil, testosterone)

  • Pooled human liver microsomes (commercial supplier)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., solutions A and B containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) containing an internal standard (IS)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Protocol:

  • Preparation of Solutions:

    • Prepare a 1 µM working solution of the test compound in 0.1 M phosphate buffer.

    • Thaw human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add 50 µL of the microsome solution to each well of a 96-well plate.

    • Add 50 µL of the test compound working solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 100 µL of ice-cold ACN with IS to the respective wells. The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4000 rpm for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 1 µM Test Compound Solution E Add Test Compound to Plate A->E B Prepare 0.5 mg/mL Microsome Solution D Add Microsomes to Plate B->D C Prepare NADPH Regenerating System G Initiate Reaction with NADPH C->G D->E F Pre-incubate at 37°C for 10 min E->F F->G H Quench Reaction at Time Points G->H I Centrifuge and Collect Supernatant H->I J LC-MS/MS Analysis I->J K Calculate t½ and CLint J->K

Caption: Workflow for the in vitro metabolic stability assay.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., [³H]-ligand)

  • Unlabeled reference compound with known affinity

  • Test compounds

  • Assay buffer (e.g., Tris-HCl with appropriate salts and additives)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Protocol:

  • Plate Preparation:

    • Prepare serial dilutions of the test compounds and the unlabeled reference compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 25 µL of assay buffer (for total binding) or 25 µL of a high concentration of the unlabeled reference compound (for non-specific binding).

      • 25 µL of the test compound dilutions or unlabeled reference compound dilutions.

      • 25 µL of the radiolabeled ligand at a concentration close to its Kd.

      • 25 µL of the receptor preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of the plate through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_setup Assay Setup cluster_incubation Incubation & Filtration cluster_analysis Detection & Analysis A Prepare Compound Dilutions B Add Reagents to 96-well Plate (Buffer, Compound, Radioligand, Receptor) A->B C Incubate to Reach Equilibrium B->C D Filter and Wash to Separate Bound from Free Ligand C->D E Add Scintillation Cocktail D->E F Count Radioactivity E->F G Calculate IC50 and Ki F->G

Caption: Workflow for the competitive radioligand binding assay.

Conclusion: A Valuable Tool in the Medicinal Chemist's Arsenal

The 2-azabicyclo[2.1.1]hexane scaffold represents a significant advancement in the field of bioisosterism. Its rigid, three-dimensional structure offers a compelling alternative to traditional saturated heterocycles, often leading to improvements in key drug-like properties such as aqueous solubility and metabolic stability. As demonstrated by comparative data, the strategic incorporation of this and related bicyclic scaffolds can have a profound and positive impact on a molecule's pharmacokinetic profile. By understanding the fundamental properties of 2-azabicyclo[2.1.1]hexane and its bioisosteric relatives, and by employing robust experimental protocols for their evaluation, drug discovery professionals can make more informed decisions in the design and optimization of the next generation of therapeutics.

References

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Comparative

A Guide to the Spectroscopic Characterization of 2-Azabicyclo[2.1.1]hexan-4-ol and Its Synthetic Precursors

Introduction The 2-azabicyclo[2.1.1]hexane framework, a conformationally restricted proline analog, has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure allows for precise orientation of substit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 2-azabicyclo[2.1.1]hexane framework, a conformationally restricted proline analog, has emerged as a valuable scaffold in medicinal chemistry. Its rigid structure allows for precise orientation of substituents, making it a powerful tool for probing molecular interactions in drug design.[1][2][3] 2-Azabicyclo[2.1.1]hexan-4-ol, in particular, serves as a key intermediate for creating novel bioisosteres of substituted benzenes and other complex pharmaceutical agents.[4][5]

The synthesis of this strained bicyclic system involves significant transformations of molecular geometry and functional groups. Consequently, monitoring the reaction progress and confirming the final structure requires a multi-faceted spectroscopic approach. This guide provides an in-depth comparison of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for 2-Azabicyclo[2.1.1]hexan-4-ol against two common classes of precursors: a functionalized cyclopentene derivative and a bicyclic ketone intermediate. By understanding the causal relationships between structural changes and spectroscopic signatures, researchers can confidently navigate this challenging synthetic landscape.

Synthetic Pathway and Structural Evolution

The construction of the 2-azabicyclo[2.1.1]hexane core is a non-trivial process, often involving intramolecular cyclizations or rearrangements.[6][7] A representative synthetic route, illustrated below, highlights the key structural transformations from a planar unsaturated precursor to a strained, three-dimensional bicyclic amine.

G cluster_0 Precursor 1: Unsaturated Ring cluster_1 Precursor 2: Bicyclic Ketone cluster_2 Final Product P1 Functionalized Cyclopentene Derivative P2 Bicyclo[2.1.1]hexan-2-one P1->P2 [2+2] Cycloaddition & Functional Group Manipulation FP 2-Azabicyclo[2.1.1]hexan-4-ol P2->FP Baeyer-Villiger Oxidation, Amidation, & Reduction

Caption: Synthetic evolution from a cyclopentene precursor to the target amino alcohol.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of these molecules. The transition from an unsaturated, relatively flexible ring to a highly constrained bicyclic system results in dramatic and informative changes in both ¹H and ¹³C NMR spectra.

¹H NMR: A Story of Strain and Symmetry

The proton NMR spectrum provides a wealth of information regarding the electronic environment and spatial relationships of protons. The key transformations—loss of olefinic protons, formation of unique bridgehead protons, and the influence of heteroatoms—are clearly visible.

  • Functionalized Cyclopentene: This precursor is characterized by signals in the olefinic region (~5.5-6.0 ppm ) corresponding to the C=C double bond protons.[8] The remaining aliphatic protons appear in the 1.5-3.0 ppm range.

  • Bicyclo[2.1.1]hexan-2-one: The disappearance of the alkene signals is the first confirmation of successful cyclization. The spectrum becomes more complex due to the rigid structure. Protons alpha to the carbonyl group are deshielded and appear around 2.1–2.6 ppm .[9] The bridgehead protons (H1 and H4) give rise to characteristic multiplets, with their chemical shifts being highly sensitive to the bicyclic framework's strain.[10]

  • 2-Azabicyclo[2.1.1]hexan-4-ol: The introduction of the nitrogen atom at position 2 and the hydroxyl group at position 4 significantly alters the spectrum. The bridgehead proton adjacent to the nitrogen (H1) is deshielded. The proton on the carbon bearing the hydroxyl group (H4) will also experience a significant downfield shift to ~4.0-4.5 ppm . The remaining methylene and bridge protons will appear as a complex series of multiplets, reflecting the rigid, asymmetric nature of the final product.

Compound ClassOlefinic Protons (ppm)Protons α to C=O (ppm)Bridgehead Protons (ppm)CH-O / CH-N Protons (ppm)
Cyclopentene Derivative ~5.5 - 6.0N/AN/AVariable
Bicyclo[2.1.1]hexan-2-one Absent~2.1 - 2.6~2.5 - 3.0Absent
2-Azabicyclo[2.1.1]hexan-4-ol AbsentAbsent~2.8 - 3.5~4.0 - 4.5 (CH-O), ~3.2-3.8 (CH-N)
¹³C NMR: Mapping the Carbon Skeleton

Carbon NMR provides a direct count of the unique carbon environments and offers clear markers for functional group transformations. The high degree of deshielding of a carbonyl carbon and the characteristic shifts of sp²-hybridized carbons are unambiguous indicators.

  • Functionalized Cyclopentene: The spectrum shows two signals in the sp² region (~120-140 ppm ) for the alkene carbons.[11]

  • Bicyclo[2.1.1]hexan-2-one: The most notable feature is the appearance of a carbonyl signal far downfield (~200-220 ppm ).[9][12] The alkene signals are absent, replaced by new sp³ signals for the newly formed bridge and bridgehead carbons.

  • 2-Azabicyclo[2.1.1]hexan-4-ol: The carbonyl signal vanishes. New signals appear for the carbons bonded to the heteroatoms: C4 (bonded to oxygen) appears around ~65-75 ppm , while the carbons adjacent to the nitrogen (C1 and C3) are also shifted downfield to ~55-65 ppm .[13] The precise chemical shifts can vary, but the distinct regions for C-O and C-N bonds are definitive.[14]

Compound Classsp² Carbons (ppm)Carbonyl Carbon (ppm)C-O / C-N Carbons (ppm)Bridgehead Carbons (ppm)
Cyclopentene Derivative ~120 - 140N/AVariableN/A
Bicyclo[2.1.1]hexan-2-one Absent~200 - 220Absent~40 - 55
2-Azabicyclo[2.1.1]hexan-4-ol AbsentAbsent~65-75 (C-O), ~55-65 (C-N)~45 - 60

Part 2: Vibrational and Mass Analysis

While NMR provides the structural map, IR spectroscopy and Mass Spectrometry confirm the presence and transformation of key functional groups and provide the overall molecular formula.

Infrared (IR) Spectroscopy: Tracking Functional Groups

IR spectroscopy is ideal for quickly verifying the success of reactions by monitoring the appearance and disappearance of characteristic absorption bands.

  • Functionalized Cyclopentene: Exhibits a weak C=C stretch around 1640-1680 cm⁻¹ and sp² C-H stretches just above 3000 cm⁻¹ .

  • Bicyclo[2.1.1]hexan-2-one: The most prominent feature is a strong, sharp C=O stretch for the ketone, typically found around 1740-1760 cm⁻¹ for strained five-membered rings. The C=C and sp² C-H stretches are absent. The spectrum is dominated by sp³ C-H stretching bands just below 3000 cm⁻¹ .[15][16]

  • 2-Azabicyclo[2.1.1]hexan-4-ol: The C=O band is absent. A broad O-H stretching band appears around 3200-3600 cm⁻¹ . A secondary amine N-H stretch may be visible in the same region, often as a sharper, less intense peak. C-N and C-O single bond stretches appear in the fingerprint region (1050-1250 cm⁻¹ ).

Compound ClassKey IR Absorptions (cm⁻¹)
Cyclopentene Derivative ~3050 (sp² C-H), ~1650 (C=C)
Bicyclo[2.1.1]hexan-2-one ~1750 (strong, C=O), 2850-2960 (sp³ C-H)
2-Azabicyclo[2.1.1]hexan-4-ol 3200-3600 (broad, O-H), ~3300 (N-H, if present), 1050-1250 (C-O, C-N), 2850-2960 (sp³ C-H)
Mass Spectrometry (MS): Confirming Mass and Fragmentation

MS provides the molecular weight and offers structural clues through fragmentation patterns. The presence of nitrogen in the final product has a distinct effect based on the "Nitrogen Rule".

  • Functionalized Cyclopentene & Bicyclo[2.1.1]hexan-2-one: These precursors, containing only C, H, and O, will have a molecular ion (M⁺) with an even mass-to-charge ratio (m/z). The ketone will likely fragment via loss of CO (M-28).

  • 2-Azabicyclo[2.1.1]hexan-4-ol: This molecule contains an odd number of nitrogen atoms (one), so its molecular ion will have an odd m/z value, a key diagnostic feature.[17] Cyclic amines are known to exhibit a strong molecular ion peak.[18] The characteristic fragmentation pathway for amines is α-cleavage, where the bond adjacent to the C-N bond breaks, leading to a stable, resonance-stabilized iminium cation.[17][19] This will be a dominant peak in the spectrum.

Compound ClassMolecular Ion (M⁺)Key Fragmentation Pathways
Cyclopentene Derivative Even m/zDependent on other functional groups
Bicyclo[2.1.1]hexan-2-one Even m/zLoss of CO (M-28), retro-Diels-Alder type fragmentations
2-Azabicyclo[2.1.1]hexan-4-ol Odd m/z α-cleavage leading to stable iminium cations

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are essential.

Standard Operating Procedure for Spectroscopic Analysis
  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified sample in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • IR: For solids, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquids, a thin film between salt plates is sufficient.

    • MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile) for ESI or APCI analysis.

  • Data Acquisition:

    • Acquire ¹H, ¹³C, DEPT, COSY, and HSQC/HMBC spectra on a 400 MHz or higher NMR spectrometer.

    • Record the IR spectrum over a range of 4000-400 cm⁻¹.

    • Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition to within 5 ppm accuracy.

G cluster_workflow General Spectroscopic Workflow Prep Sample Purification (Chromatography/Recrystallization) NMR_Prep Prepare NMR Sample (CDCl3, TMS) Prep->NMR_Prep IR_Prep Prepare IR Sample (ATR or KBr) Prep->IR_Prep MS_Prep Prepare MS Sample (MeOH/ACN) Prep->MS_Prep NMR_Acq Acquire 1D & 2D NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire HRMS Data MS_Prep->MS_Acq Analysis Data Integration & Analysis: - Chemical Shifts - Coupling Constants - Functional Groups - Molecular Formula NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: A standardized workflow for comprehensive spectroscopic characterization.

Conclusion

The spectroscopic journey from a simple cyclopentene to the complex 2-azabicyclo[2.1.1]hexan-4-ol is a clear demonstration of how modern analytical techniques provide an unambiguous narrative of chemical transformation. The disappearance of alkene and carbonyl signals, coupled with the emergence of characteristic resonances for bridgehead protons and carbons bonded to heteroatoms, provides definitive proof of synthesis. The odd molecular weight from mass spectrometry serves as a final confirmation of the incorporation of nitrogen. By leveraging this complete spectroscopic toolkit, researchers in drug development can confidently synthesize and validate novel molecular scaffolds, accelerating the discovery of next-generation therapeutics.

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